molecular formula C13H21N3O3S B4673556 N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No. B4673556
M. Wt: 299.39 g/mol
InChI Key: BYGWGZPJTHIJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). MS-275 has been found to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression regulation, and HDACs have been found to be overexpressed in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide increases histone acetylation, leading to changes in gene expression that can promote apoptosis, differentiation, and immune response.
Biochemical and Physiological Effects
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to have several biochemical and physiological effects. In cancer cells, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative disorders, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to have anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for laboratory experiments. It has high potency and selectivity for HDAC inhibition, making it a useful tool for studying the role of HDACs in various diseases. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been optimized for its yield and purity, making it more suitable for laboratory and clinical applications. However, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and require the use of organic solvents. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide research. In cancer, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could be combined with other therapies to improve treatment outcomes. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could also be used to target specific HDAC isoforms that are overexpressed in certain types of cancer. In neurodegenerative disorders, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could be used to target specific HDAC isoforms that are involved in cognitive impairment. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could also be used in combination with other therapies, such as cognitive training, to improve cognitive function. In inflammatory diseases, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could be used to target specific HDAC isoforms that are involved in the inflammatory response. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could also be used in combination with other anti-inflammatory therapies to improve treatment outcomes.

Scientific Research Applications

N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative disorders, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to improve cognitive function and reduce neuroinflammation. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to have anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-15(2)10-9-14-13(17)11-16(20(3,18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWGZPJTHIJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.